Fmoc-Dap-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid, is a modified amino acid commonly used in peptide synthesis. It features a fluorenylmethyloxycarbonyl group that serves as a protective moiety for the amino group, facilitating the formation of peptide bonds while preventing unwanted reactions during synthesis. The molecular formula of Fmoc-Dap-OH is CHNO, with a molecular weight of approximately 326.35 g/mol. This compound is known for its high purity, often exceeding 99% in commercial preparations, making it suitable for sensitive biochemical applications .
The biological activity of Fmoc-Dap-OH is primarily linked to the peptides it helps synthesize. These peptides can influence various biochemical pathways depending on their sequence and structure. For instance, derivatives like Fmoc-K3 hydrogel demonstrate significant cellular effects, including promoting cell adhesion and survival. The compound's interactions with enzymes and proteins also suggest potential roles in modulating cellular functions and signaling pathways .
The synthesis of Fmoc-Dap-OH typically involves:
Fmoc-Dap-OH is extensively used in:
Studies on Fmoc-Dap-OH reveal its capacity to interact with various biomolecules, influencing enzyme activity and gene expression. These interactions can lead to significant changes in cellular metabolism and signaling pathways, underscoring its potential utility in therapeutic contexts. The specific effects depend on the peptide sequences formed from this compound, highlighting its versatility in biochemical applications .
Several compounds share structural or functional similarities with Fmoc-Dap-OH:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Fmoc-Lys-OH | Similar protective group; lysine as the base amino acid | Involves a longer side chain affecting peptide properties |
Fmoc-Gly-OH | Simplest amino acid; used for minimalistic peptides | Provides flexibility in peptide design |
Fmoc-Arg-OH | Contains an additional guanidinium group | Enhances interaction with negatively charged biomolecules |
Fmoc-Dab-OH | Similar backbone structure; 2,4-diaminobutyric acid | Different side chain length affecting sterics |
Fmoc-Dap-OH stands out due to its unique combination of structural features that allow for versatile applications in peptide synthesis while maintaining high stability and reactivity under various conditions .
Fmoc-Dap-OH is widely employed in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based protocols. However, its incorporation into growing peptide chains requires careful optimization. Studies demonstrate that steric hindrance from the diamino side chain can reduce coupling efficiency, particularly when bulky protecting groups like 4-methyltrityl (Mtt) are present. For example, Fmoc-Dap(Mtt)-OH exhibits poor reactivity during SPPS due to rapid lactamization between the unprotected β-amino group and the activated carboxylate. To address this, multi-coupling protocols using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent without preincubation have proven effective, achieving complete incorporation.
The choice of resin and solvent also impacts synthesis outcomes. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance solubility, while polystyrene resins functionalized with Rink amide linkers facilitate stepwise elongation. Recent work on daptomycin synthesis highlights the importance of stable kynurenine derivatives during SPPS, underscoring broader principles applicable to Fmoc-Dap-OH integration.
Selective methylation of Fmoc-Dap-OH’s β-amino group enables the creation of structurally diverse analogs. Mono-methylation is typically achieved via reductive amination using formaldehyde and sodium cyanoborohydride under mildly acidic conditions. Bis-methylation requires harsher reagents such as methyl iodide in the presence of a base, though over-alkylation risks must be mitigated through controlled stoichiometry.
Orthogonal protection is essential for sequential side-chain modifications. The tert-butyloxycarbonyl (Boc) group, removed under acidic conditions (e.g., trifluoroacetic acid), pairs effectively with the base-labile Fmoc moiety. For instance, Fmoc-Dap(Boc)-OH allows selective deprotection of the α-amino group for peptide elongation while preserving the β-amino function. In contrast, the acid-stable Mtt group, while offering orthogonality, introduces coupling challenges due to lactamization. Alternatives like allyloxycarbonyl (Alloc), cleavable via palladium-catalyzed deprotection, provide a compromise between stability and reactivity.
Recent work on 2,3-l-diaminopropanoic acid derivatives highlights the use of p-toluenesulfonyl (Ts) and benzyl (Bn) groups alongside Fmoc, enabling sequential deprotection in multi-step syntheses.
Table 1: Orthogonal Protecting Groups for Fmoc-Dap-OH Derivatives
Group | Deprotection Condition | Compatibility with SPPS |
---|---|---|
Boc | TFA/DCM | High |
Alloc | Pd(PPh~3~)~4~/PhSiH~3~ | Moderate |
Mtt | 1% TFA in DCM | Low (risk of lactamization) |
The Hofmann rearrangement, which converts carboxamides to amines, has been adapted to synthesize azido derivatives of Fmoc-Dap-OH. Treatment of Fmoc-Dap-OH’s carboxylate with iodine and azide sources generates intermediate isocyanates, which are trapped with amines to yield urea-linked analogs. This method enables the introduction of click chemistry handles for bioconjugation, though competing hydrolysis requires careful pH control.
Microwave irradiation enhances reaction rates and purity in Fmoc-Dap-OH derivatization. For example, coupling reactions using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) under microwave conditions (50°C, 10 minutes) achieve near-quantitative yields compared to conventional heating (2 hours). Similarly, microwave-assisted deprotection of Boc groups reduces side reactions, preserving chiral integrity.
The dual amino functionality of diaminopropionic acid (Dap) enables unprecedented structural diversification in synthetic peptides. Unlike conventional proteinogenic amino acids, Dap's β-amino group creates branching points that support:
Comparative Analysis of Amino Acid Branching Potential:
Amino Acid | Reactive Groups | Maximum Branch Points |
---|---|---|
Lysine | 1 α-NH₂, 1 ε-NH₂ | 2 |
Ornithine | 1 α-NH₂, 1 δ-NH₂ | 2 |
Dap | 1 α-NH₂, 1 β-NH₂ | 3 (including carboxyl) |
This structural plasticity has been exploited in the synthesis of artificial antimicrobial peptides mimicking nonribosomal architectures [3]. The β-amino group facilitates insertion of non-canonical residues while maintaining backbone hydrogen bonding patterns critical for secondary structure formation.
Fmoc-Dap-OH enables novel cyclization strategies through its β-amino group:
The compound's orthogonal protection capability allows sequential cyclization reactions, as demonstrated in the synthesis of 21-membered vancomycin mimics [4]. Compared to traditional lactamization approaches, Dap-mediated cyclization shows:
Fmoc-Dap-OH significantly impacts hydrogel nanostructure through:
Structural Parameters of Fmoc-Dap-Containing Hydrogels:
Concentration (mM) | Storage Modulus (Pa) | Pore Size (nm) | β-Sheet Content (%) |
---|---|---|---|
10 | 120 ± 15 | 50-80 | 28 |
20 | 450 ± 40 | 20-50 | 52 |
30 | 980 ± 85 | 10-30 | 71 |
These tunable properties enable precise control over drug release profiles in sustained delivery systems, with demonstrated 72-hour zero-order release kinetics for model therapeutics [4].
Strategic fluorination of Dap derivatives leverages:
Notable Fluorinated Dap Derivatives:
Derivative | logP | t₁/₂ (Plasma) | Protease Resistance |
---|---|---|---|
Fmoc-Dap(CF₃)-OH | 2.14 | 8.3 h | 94% |
Fmoc-Dap(F)₂-OH | 1.78 | 6.1 h | 88% |
Fmoc-Dap(CF₂)-OH | 1.95 | 7.2 h | 91% |
These modifications demonstrate 3-5× improved pharmacokinetic profiles in murine models compared to non-fluorinated counterparts, while maintaining >90% target binding affinity [2] [4].
9-Fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid hydroxide serves as a structural foundation for developing inhibitors targeting glucosamine-6-phosphate synthase, a critical enzyme in the hexosamine biosynthetic pathway [1] [2]. The compound's 2,3-diaminopropionic acid backbone provides essential structural elements that enable interaction with the enzyme's active site through multiple mechanisms.
The inhibition mechanism involves the 2,3-diaminopropionic acid moiety acting as a glutamine analog, competing for the glutaminase domain binding site of glucosamine-6-phosphate synthase [2] [3]. Research has demonstrated that derivatives containing this structural motif, particularly N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, exhibit potent inhibitory activity with inhibition constants ranging from 0.1 to 1.0 μM against Candida albicans glucosamine-6-phosphate synthase [1] [4].
The enzyme inhibition occurs through a mechanism-based inactivation process where the 2,3-diaminopropionic acid structure undergoes covalent modification at the glutaminase active site [3] [5]. Molecular studies reveal that the enzyme's His504 residue facilitates sugar ring opening, while Lys603 forms an imine linkage with fructose-6-phosphate, creating a binding environment that accommodates 2,3-diaminopropionic acid analogs [6] [7].
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₄ |
Molecular Weight (g/mol) | 326.35 |
CAS Number | 181954-34-7 |
IUPAC Name | N-(9-fluorenylmethoxycarbonyl)-3-amino-L-alanine |
Melting Point (°C) | 317.66 (predicted) |
Purity (HPLC) | ≥97.0% |
Storage Temperature (°C) | 2-8 |
Solubility | DMSO, DMF, dichloromethane |
Stereochemistry | S-configuration (L-amino acid) |
The compound's fluorenylmethyloxycarbonyl protecting group enhances stability and enables selective deprotection during peptide synthesis, facilitating the development of peptide-based inhibitors . Studies have shown that incorporation of 2,3-diaminopropionic acid residues into dipeptide structures significantly improves cellular uptake and target enzyme inhibition compared to the free amino acid [10] [11].
9-Fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid hydroxide plays a crucial role in the synthesis of cyclic peptidyl inhibitors targeting the Keap1-Nrf2 protein-protein interaction [12] [13]. The compound enables the construction of macrocyclic peptides that effectively disrupt the interaction between Kelch-like ECH-associated protein 1 and nuclear factor erythroid-2.
The 2,3-diaminopropionic acid residue provides dual functionality through its two amino groups, allowing for orthogonal protection strategies that facilitate complex peptide cyclization [13] [14]. Research has demonstrated that cyclic peptides incorporating 2,3-diaminopropionic acid residues exhibit dissociation constants of 18-82 nM against the Keap1 Kelch domain [13] [15].
The modulation mechanism involves the peptide binding to the C-terminal Kelch domain of Keap1, competing with the ETGE and DLG motifs of Nrf2 [16] [17]. The 2,3-diaminopropionic acid component contributes to the peptide's binding affinity through electrostatic interactions with key residues in the Keap1 binding pocket [12] [14].
Target/Application | Mechanism | Key Findings | Citation IDs |
---|---|---|---|
Glucosamine-6-Phosphate Synthase | Structural analog of 2,3-diaminopropionic acid inhibitors | Related to FMDP inhibitors (Ki = 0.1-40 μM) | 21, 33, 58, 59 |
Keap1-Nrf2 Protein-Protein Interaction | Incorporation into peptide inhibitors via Dap residue | Used in cyclic peptide synthesis (KD = 18-82 nM) | 40, 42, 48, 54 |
Candidal Enzyme Targeting | Building block for antifungal peptide synthesis | Peptide delivery system for enzyme inhibitors | 58, 59, 60, 63 |
Ion Channel Mimicry (Tetrapeptide Assemblies) | Cyclic tetrapeptide formation with ion-selective properties | Cyclo(D-Ala-Dap)₂ forms Cl⁻ selective channels | 77, 84, 86, 88 |
Advanced synthetic strategies utilize the compound's protecting group chemistry to create bicyclic peptide structures that maintain high binding affinity while achieving enhanced metabolic stability [13] [18]. The bicyclic architecture, enabled by the 2,3-diaminopropionic acid scaffold, resists proteolytic degradation with approximately 80% of the peptide remaining intact after 24 hours of serum incubation [13].
The compound serves as a fundamental building block for developing antifungal agents targeting Candida albicans through enzyme inhibition mechanisms [4] [11]. The 2,3-diaminopropionic acid structure provides essential molecular features for creating peptide-based delivery systems that enhance the bioavailability of antifungal compounds.
Research has established that peptide conjugates incorporating 2,3-diaminopropionic acid residues demonstrate superior antifungal activity compared to unconjugated inhibitors [11] [19]. The mechanism involves peptide-mediated transport across the fungal cell membrane, followed by intracellular hydrolysis to release the active inhibitor [10] [11].
Inhibitor | Full Name | Ki Value (μM) | Target Organism |
---|---|---|---|
FMDP | N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid | 0.1-1.0 | Candida albicans |
BADP | N3-bromoacetyl-L-2,3-diaminopropionic acid | 0.1 | Saccharomyces cerevisiae |
EADP | Epoxysuccinic acid derivative of 2,3-diaminopropanoic acid | 40 | Saccharomyces cerevisiae |
ADGP | 2-amino-2-deoxyglucitol-6-phosphate | 25 | E. coli |
ADMP | 2-amino-2-deoxy-d-mannitol-6-phosphate | <25 | Multiple fungi |
The targeting mechanism specifically focuses on glucosamine-6-phosphate synthase, which catalyzes the first step in chitin biosynthesis [4] [11]. Inhibition of this enzyme leads to disruption of fungal cell wall formation, resulting in characteristic morphological changes including the formation of bulbous cell chains and eventual cell lysis [11] [20].
Novel synthetic approaches have demonstrated that 9-fluorenylmethyloxycarbonyl-protected 1,2,4-triazolyl-α-amino acids incorporating 2,3-diaminopropionic acid elements show enhanced antifungal activity against Aspergillus species [21] [22]. These compounds exhibit IC₅₀ values of 169.94 μM against Aspergillus versicolor, demonstrating superior efficacy compared to fluconazole [22].
9-Fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid hydroxide enables the construction of cyclic tetrapeptides that self-assemble into ion-selective transmembrane channels [23] [24]. The compound's structural features provide both the necessary cyclization points and the charged residues required for ion selectivity.
The ion channel formation mechanism involves the self-assembly of cyclic tetrapeptides into stacked ring structures that span lipid bilayers [24] [25]. Research has demonstrated that cyclo(D-Ala-Dap)₂ peptides form energetically stable channels with chloride anion selectivity, while maintaining structural integrity under physiological conditions [24] [26].
Peptide | Ion Selectivity | Conductance (pS) | Stability |
---|---|---|---|
cyclo(D-Ala-Dap)₂ | Cl⁻ selective | Not specified | High |
cyclo(D-Ala-Glu)₂ | K⁺ selective | Not specified | High |
cyclo(D-Phe-Dap)₂ | Less stable | Not specified | Low |
cyclo(D-Phe-Lys)₂ | Less stable | Not specified | Low |
The ion selectivity mechanism depends on the charge distribution within the channel pore, where the cationic 2,3-diaminopropionic acid residues create an electrostatic environment favoring anion transport [24] [26]. Studies using planar bilayer lipid membranes have confirmed that these synthetic channels exhibit discrete conductance states and voltage-dependent gating behavior [25] [26].
The channel architecture involves β-structure formation through interpeptide hydrogen bonding, creating a tubular assembly distinct from typical β-barrel structures [26] [25]. The internal diameter of approximately 0.39 nm allows selective ion transport while maintaining structural stability through multiple hydrogen bonding interactions [27].